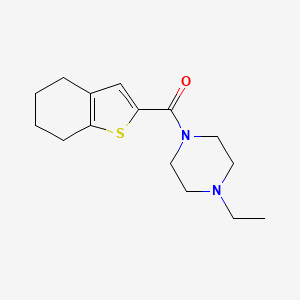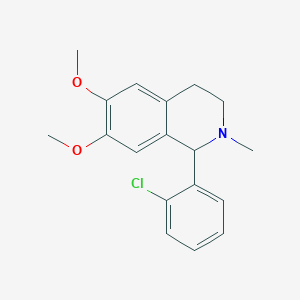
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CDMTIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been widely studied for its potential therapeutic applications in the field of neuroscience. CDMTIQ is a potent dopamine receptor antagonist and has shown promising results in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has shown promising results in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders. This compound is a potent dopamine receptor antagonist, and its mechanism of action involves the inhibition of dopamine release in the brain. This property makes it a potential candidate for the treatment of Parkinson's disease, which is characterized by a deficiency of dopamine in the brain.
Mecanismo De Acción
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline acts as a selective dopamine receptor antagonist, which means that it inhibits the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. The inhibition of dopamine release by this compound leads to a decrease in the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on the brain. It has been demonstrated to have a high affinity for dopamine receptors, which makes it a potent dopamine receptor antagonist. The inhibition of dopamine release by this compound leads to a decrease in the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. This compound has also been shown to have anxiolytic and antipsychotic effects, which make it a potential candidate for the treatment of anxiety and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high potency and selectivity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its hazardous nature.
Direcciones Futuras
There are several future directions for the research on 1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. One potential direction is to study its potential therapeutic applications in the treatment of anxiety and schizophrenia. Another direction is to investigate its potential use as a tool for studying the role of dopamine in the brain. Additionally, further research is needed to understand the potential toxicity of this compound and to develop safer methods for handling the compound in the lab.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with 2-chlorophenyl magnesium bromide and subsequent methylation of the resulting product with dimethyl sulfate. The yield of the synthesis process is generally high, and the purity of the compound can be further improved by recrystallization.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-20-9-8-12-10-16(21-2)17(22-3)11-14(12)18(20)13-6-4-5-7-15(13)19/h4-7,10-11,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAPGFSGANFBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900560.png)

![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)
![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)

![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
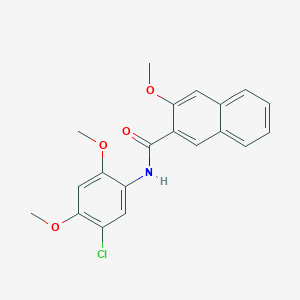
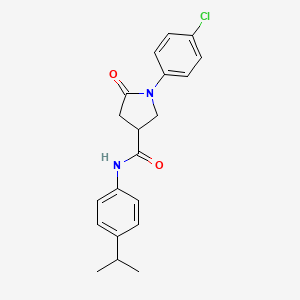
![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)
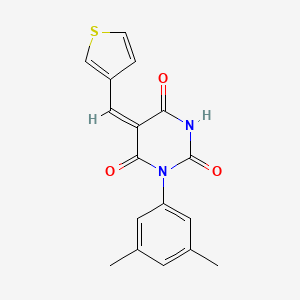
![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)
